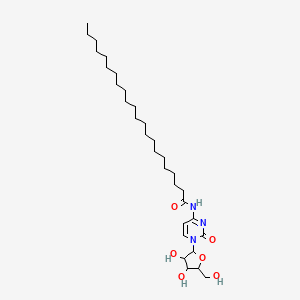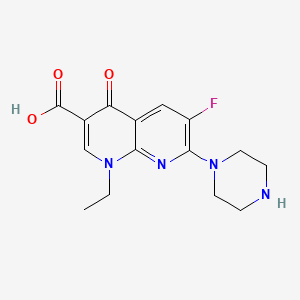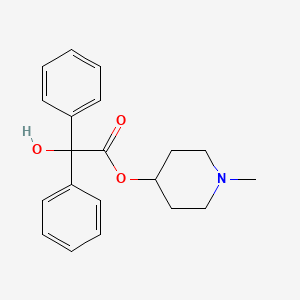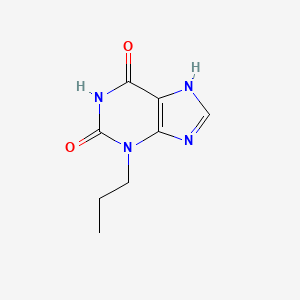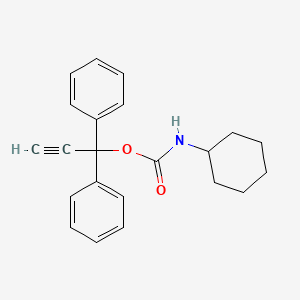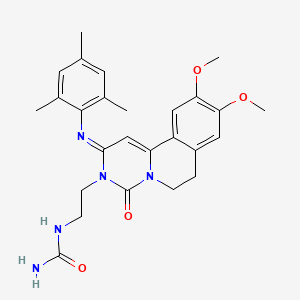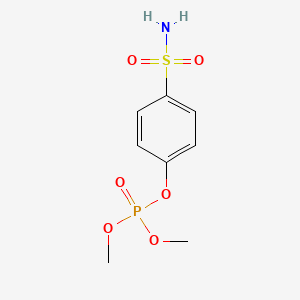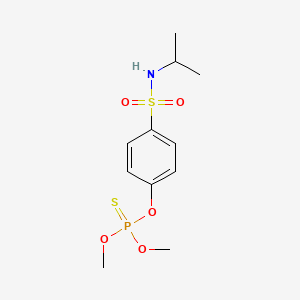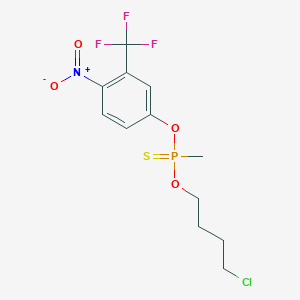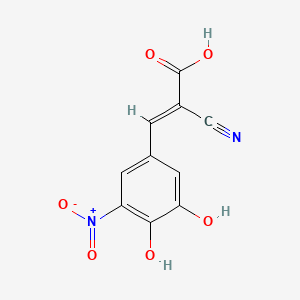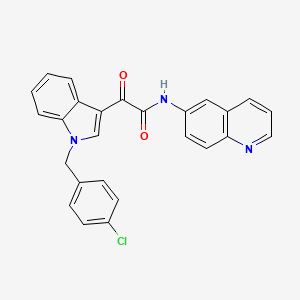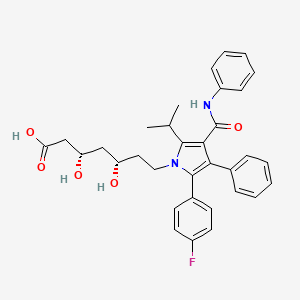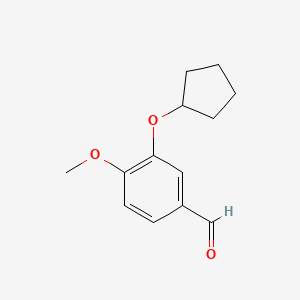
3-(Cyclopentyloxy)-4-methoxybenzaldehyde
概述
描述
Synthesis Analysis
The synthesis of compounds similar to “3-(Cyclopentyloxy)-4-methoxybenzaldehyde” has been reported in the literature . For instance, a study reported the synthesis of a compound from a common intermediate rac-3-(3’-cyclopentyloxy-4’-methoxy)phenyl-4-nitro butyric acid, which was resolved by way of the two readily separable diastereoisomeric amides obtained with (S)-(-)-phenylethylamine .Molecular Structure Analysis
The molecular structure of “3-(Cyclopentyloxy)-4-methoxybenzaldehyde” can be analyzed using various techniques such as X-ray crystallography and 3D model viewers .科学研究应用
Synthesis of 3-CYCLOPENTYLOXY-4-METHOXYBENZOIC ACID
- Comprehensive and Detailed Summary of the Application : “3-(Cyclopentyloxy)-4-methoxybenzaldehyde” can be used to synthesize "3-CYCLOPENTYLOXY-4-METHOXYBENZOIC ACID" . This compound could be used as a building block in the synthesis of various organic compounds.
- Thorough Summary of the Results or Outcomes Obtained : The successful synthesis of “3-CYCLOPENTYLOXY-4-METHOXYBENZOIC ACID” would provide a useful intermediate for further chemical synthesis .
Synthesis of (3-(Cyclopentyloxy)phenyl)methanamine hydrochloride
- Comprehensive and Detailed Summary of the Application : “3-(Cyclopentyloxy)-4-methoxybenzaldehyde” can be used in the synthesis of "(3-(Cyclopentyloxy)phenyl)methanamine hydrochloride" . This compound could have potential applications in various fields, depending on its properties and reactivity.
- Thorough Summary of the Results or Outcomes Obtained : The successful synthesis of “(3-(Cyclopentyloxy)phenyl)methanamine hydrochloride” would provide a useful intermediate for further chemical synthesis .
Synthesis of 3-CYCLOPENTYLOXY-4-METHOXYBENZOIC ACID
- Comprehensive and Detailed Summary of the Application : “3-(Cyclopentyloxy)-4-methoxybenzaldehyde” can be used to synthesize "3-CYCLOPENTYLOXY-4-METHOXYBENZOIC ACID" . This compound could be used as a building block in the synthesis of various organic compounds.
- Thorough Summary of the Results or Outcomes Obtained : The successful synthesis of “3-CYCLOPENTYLOXY-4-METHOXYBENZOIC ACID” would provide a useful intermediate for further chemical synthesis .
Synthesis of (3-(Cyclopentyloxy)phenyl)methanamine hydrochloride
- Comprehensive and Detailed Summary of the Application : “3-(Cyclopentyloxy)-4-methoxybenzaldehyde” can be used in the synthesis of "(3-(Cyclopentyloxy)phenyl)methanamine hydrochloride" . This compound could have potential applications in various fields, depending on its properties and reactivity.
- Thorough Summary of the Results or Outcomes Obtained : The successful synthesis of “(3-(Cyclopentyloxy)phenyl)methanamine hydrochloride” would provide a useful intermediate for further chemical synthesis .
安全和危害
未来方向
The future directions for the study of “3-(Cyclopentyloxy)-4-methoxybenzaldehyde” could involve further investigation into its synthesis, properties, and potential applications. For instance, compounds with similar structures have been studied for their potential as therapeutics for various diseases .
属性
IUPAC Name |
3-cyclopentyloxy-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-12-7-6-10(9-14)8-13(12)16-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFWPURYSWKIRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371006 | |
| Record name | 3-(Cyclopentyloxy)-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentyloxy)-4-methoxybenzaldehyde | |
CAS RN |
67387-76-2 | |
| Record name | 3-(Cyclopentyloxy)-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 67387-76-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

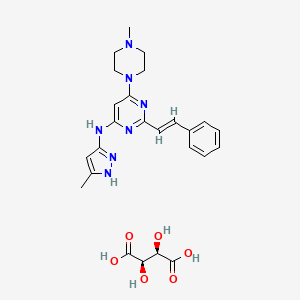
![(1S,2S,5S,7R,8R,9S,10S,11R,15S)-12,12-Dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecane-7,9,10,15,18-pentol](/img/structure/B1671336.png)
